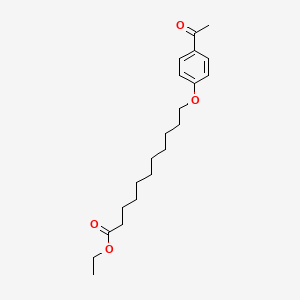
Ethyl 11-(4-acetylphenoxy)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 11-(4-acetilfenoxi)undecanoato de etilo es un compuesto orgánico con la fórmula molecular C21H32O4. Se caracteriza por la presencia de un grupo éster, un grupo cetona y un éter aromático. Este compuesto se utiliza a menudo en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 11-(4-acetilfenoxi)undecanoato de etilo generalmente implica la esterificación del ácido 11-(4-acetilfenoxi)undecanoico con etanol. La reacción suele estar catalizada por un ácido como el ácido sulfúrico o el ácido clorhídrico. La mezcla de reacción se calienta bajo condiciones de reflujo para facilitar el proceso de esterificación. Una vez que la reacción se completa, el producto se purifica mediante destilación o recristalización.
Métodos de Producción Industrial
En un entorno industrial, la producción de 11-(4-acetilfenoxi)undecanoato de etilo puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de catalizadores y solventes se controla cuidadosamente para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 11-(4-acetilfenoxi)undecanoato de etilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo cetona se puede oxidar para formar ácidos carboxílicos.
Reducción: El grupo éster se puede reducir para formar alcoholes.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se pueden utilizar en condiciones ácidas.
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Sustitución: Reactivos electrófilos como el bromo (Br2) o el ácido nítrico (HNO3) se pueden utilizar para reacciones de sustitución en el anillo aromático.
Productos Principales
Oxidación: Formación de ácido 11-(4-acetilfenoxi)undecanoico.
Reducción: Formación de 11-(4-hidroxifenoxi)undecanol.
Sustitución: Formación de derivados bromados o nitrados del anillo aromático.
Aplicaciones Científicas De Investigación
El 11-(4-acetilfenoxi)undecanoato de etilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como agente de administración de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 11-(4-acetilfenoxi)undecanoato de etilo implica su interacción con objetivos moleculares específicos. Los grupos éster y cetona pueden participar en enlaces de hidrógeno y otras interacciones con proteínas y enzimas, lo que podría afectar su función. El anillo aromático también puede interactuar con regiones hidrofóbicas de biomoléculas, lo que influye en su actividad y estabilidad.
Comparación Con Compuestos Similares
Compuestos Similares
- Undecanoato de etilo
- Undecanoato de metilo
- Decanoato de etilo
Singularidad
El 11-(4-acetilfenoxi)undecanoato de etilo es único debido a la presencia del grupo acetilfenoxi, que imparte propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Número CAS |
88843-33-8 |
|---|---|
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
ethyl 11-(4-acetylphenoxy)undecanoate |
InChI |
InChI=1S/C21H32O4/c1-3-24-21(23)12-10-8-6-4-5-7-9-11-17-25-20-15-13-19(14-16-20)18(2)22/h13-16H,3-12,17H2,1-2H3 |
Clave InChI |
GYXUKYDKPREPJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


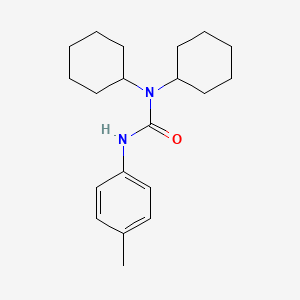
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)
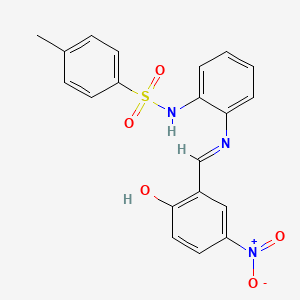
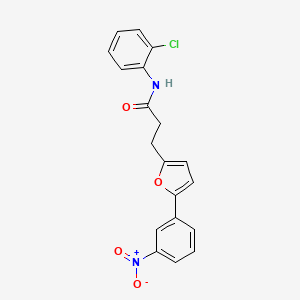
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
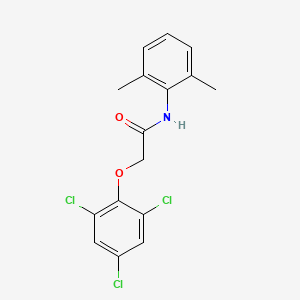
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
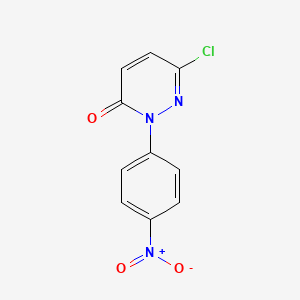
![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
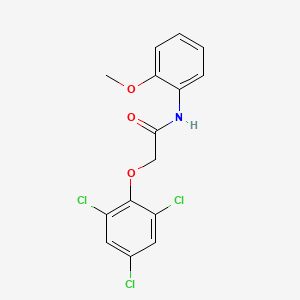
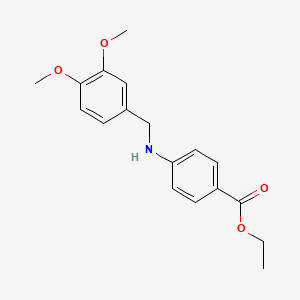

![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
